molecular formula C11H12N2O B15237599 (r)-2-Amino-2-(isoquinolin-8-yl)ethanol

(r)-2-Amino-2-(isoquinolin-8-yl)ethanol

Cat. No.: B15237599
M. Wt: 188.23 g/mol
InChI Key: UNBNAXHRHJRJFW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral compound that features an amino group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(isoquinolin-8-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and an appropriate chiral amino alcohol.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Common reagents include reducing agents, protecting groups, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(isoquinolin-8-yl)ethanol may involve:

    Large-Scale Synthesis: Utilizing batch reactors or continuous flow systems to produce the compound in large quantities.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(isoquinolin-8-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Halogenated isoquinoline derivatives.

Scientific Research Applications

®-2-Amino-2-(isoquinolin-8-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(isoquinolin-8-yl)ethanol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer with different chemical properties.

    Tetrahydroisoquinoline: A reduced form with distinct biological activities.

    1-(Isoquinolin-8-yl)ethanone: A related compound with a ketone functional group.

Uniqueness

®-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and an isoquinoline moiety, which confer specific reactivity and potential biological activity.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2-isoquinolin-8-ylethanol

InChI

InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m0/s1

InChI Key

UNBNAXHRHJRJFW-NSHDSACASA-N

Isomeric SMILES

C1=CC2=C(C=NC=C2)C(=C1)[C@H](CO)N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(CO)N

Origin of Product

United States

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